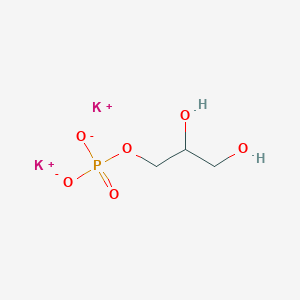
3-(1-Methylethoxy)-2-butenoic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methylethoxy)-2-butenoic acid ethyl ester, also known as MMB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. It is a potent agonist of the CB1 receptor and has been found to have a high affinity for this receptor. The compound has gained significant attention due to its potential use in scientific research.
Wirkmechanismus
The mechanism of action of 3-(1-Methylethoxy)-2-butenoic acid ethyl ester involves the activation of the CB1 receptor. Once the compound binds to the receptor, it triggers a series of signaling pathways that lead to various physiological effects. These effects include the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of intracellular signaling pathways.
Biochemische Und Physiologische Effekte
3-(1-Methylethoxy)-2-butenoic acid ethyl ester has been found to have several biochemical and physiological effects. It has been shown to induce hypothermia, decrease locomotor activity, and increase food intake in animal models. The compound has also been found to have analgesic properties and has been used to treat pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(1-Methylethoxy)-2-butenoic acid ethyl ester in lab experiments is its high affinity for the CB1 receptor. This makes it a useful tool for studying the effects of cannabinoids on this receptor. However, the compound has several limitations, including its potential toxicity and the lack of data on its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of 3-(1-Methylethoxy)-2-butenoic acid ethyl ester. One area of research is the development of new synthetic cannabinoids that have a higher affinity for the CB1 receptor. Another area of research is the investigation of the long-term effects of 3-(1-Methylethoxy)-2-butenoic acid ethyl ester on the endocannabinoid system. Additionally, more studies are needed to determine the potential therapeutic uses of this compound.
Synthesemethoden
The synthesis of 3-(1-Methylethoxy)-2-butenoic acid ethyl ester is a complex process that involves the use of several reagents and solvents. The most common method of synthesis involves the condensation of 4-fluorobenzyl cyanide with 4-cyanobutanoic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1-methylethoxy-2-chloroethane to form the final product, 3-(1-Methylethoxy)-2-butenoic acid ethyl ester.
Wissenschaftliche Forschungsanwendungen
3-(1-Methylethoxy)-2-butenoic acid ethyl ester has been extensively studied for its potential use in scientific research. It has been found to have a high affinity for the CB1 receptor and has been used to study the effects of cannabinoids on this receptor. The compound has also been used in studies to investigate the role of the endocannabinoid system in various physiological processes.
Eigenschaften
CAS-Nummer |
1540-21-2 |
|---|---|
Produktname |
3-(1-Methylethoxy)-2-butenoic acid ethyl ester |
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
ethyl (Z)-3-propan-2-yloxybut-2-enoate |
InChI |
InChI=1S/C9H16O3/c1-5-11-9(10)6-8(4)12-7(2)3/h6-7H,5H2,1-4H3/b8-6- |
InChI-Schlüssel |
QWNZEPFCWKMYAS-VURMDHGXSA-N |
Isomerische SMILES |
CCOC(=O)/C=C(/C)\OC(C)C |
SMILES |
CCOC(=O)C=C(C)OC(C)C |
Kanonische SMILES |
CCOC(=O)C=C(C)OC(C)C |
Andere CAS-Nummern |
1540-21-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















